N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine
Brand Name: Vulcanchem
CAS No.: 791584-51-5
VCID: VC19048231
InChI: InChI=1S/C19H18N6O2/c1-26-14-7-3-12(4-8-14)22-18-16-17(21-11-20-16)24-19(25-18)23-13-5-9-15(27-2)10-6-13/h3-11H,1-2H3,(H3,20,21,22,23,24,25)
SMILES:
Molecular Formula: C19H18N6O2
Molecular Weight: 362.4 g/mol

N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine

CAS No.: 791584-51-5

Cat. No.: VC19048231

Molecular Formula: C19H18N6O2

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine - 791584-51-5

CAS No. 791584-51-5
Molecular Formula C19H18N6O2
Molecular Weight 362.4 g/mol
IUPAC Name 2-N,6-N-bis(4-methoxyphenyl)-7H-purine-2,6-diamine
Standard InChI InChI=1S/C19H18N6O2/c1-26-14-7-3-12(4-8-14)22-18-16-17(21-11-20-16)24-19(25-18)23-13-5-9-15(27-2)10-6-13/h3-11H,1-2H3,(H3,20,21,22,23,24,25)
Standard InChI Key LMJOYWNCVBCMDV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)OC

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a purine scaffold substituted at the N² and N⁶ positions with 4-methoxyphenyl groups (Figure 1). The purine core consists of a fused pyrimidine-imidazole ring system, while the methoxy (-OCH₃) groups on the phenyl rings enhance lipophilicity and influence electronic interactions. The IUPAC name, 2-N,6-N-bis(4-methoxyphenyl)-7H-purine-2,6-diamine, reflects this substitution pattern.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₁₉H₁₈N₆O₂
Molecular Weight362.4 g/mol
CAS Number791584-51-5
Canonical SMILESCOC1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)OC
Topological Polar Surface Area79 Ų
LogP (Octanol-Water Partition)2.6

The compound’s moderate LogP value (2.6) suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug-like molecules . Its polar surface area (79 Ų) aligns with guidelines for central nervous system penetration, though experimental validation is needed .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of N²,N⁶-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine typically begins with 2,6-dichloro-9H-purine as a precursor. A two-step amination process introduces the 4-methoxyphenyl groups:

  • C-6 Amination: Reaction with 4-methoxyaniline under palladium catalysis forms the N⁶-aryl bond .

  • C-2 Amination: Subsequent nucleophilic substitution at the C-2 position with another equivalent of 4-methoxyaniline yields the final product .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
C-6 AminationPd(OAc)₂, Xantphos, Cs₂CO₃, 100°C65–75
C-2 Amination4-Methoxyaniline, DIPEA, DMF, 80°C70–80

Recent advances in regioselective alkylation, such as SnCl₄-catalyzed N⁷-tert-butylation of purines, highlight strategies to avoid competing N⁹ substitution—a consideration for future analog development .

Structural-Activity Relationships (SAR)

Modifications at the C-2 and C-6 positions significantly impact biological activity:

  • C-2 Substitution: Replacing the 4-methoxyphenyl group with aliphatic amines (e.g., ethyl) reduces potency but improves solubility .

  • C-6 Substitution: Bulky aryl groups enhance target binding but may compromise metabolic stability .

For example, replacing the 4-methoxyphenyl group at C-6 with a trifluoroethyl moiety (as in analog 3) retains antiparasitic activity but increases hepatic clearance .

Biological Activity and Mechanistic Insights

ADME Profile

Preliminary pharmacokinetic data for analogs suggest:

  • Human Plasma Protein Binding: 95%

  • Hepatic Clearance (HLM): 64 mL/min/mg protein

  • Aqueous Solubility: 69 μM

These properties indicate high plasma retention but potential first-pass metabolism challenges.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for optimizing:

  • Potency: Introducing electron-withdrawing groups at C-8 (e.g., Cl) may enhance target affinity .

  • Solubility: Replacing one 4-methoxyphenyl group with a morpholino moiety improves aqueous solubility by 40% in analogs .

Table 3: Comparative Analysis of Purine Derivatives

CompoundMW (g/mol)cLogPT. b. brucei pEC₅₀Solubility (μM)
N²,N⁶-Bis(4-methoxyphenyl)362.42.67.5*69
NEU-1106 (control)3142.67.510
6-Chloro-N⁷-tert-butyl254.73.16.812

*Estimated based on structural analogs .

Challenges and Future Directions

Metabolic Stability

The compound’s high hepatic clearance (64 mL/min/mg protein) necessitates structural tweaks, such as:

  • Introducing fluorine atoms to block cytochrome P450 oxidation .

  • Reducing N⁶ aryl bulk to decrease steric hindrance during glucuronidation .

Target Identification

Ongoing efforts aim to elucidate molecular targets via:

  • Proteomic Profiling: Affinity chromatography with immobilized purine analogs .

  • Computational Docking: Screening against T. brucei phosphodiesterase and kinase libraries .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator